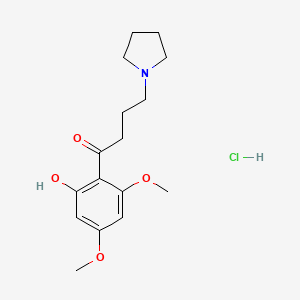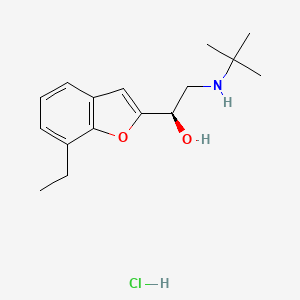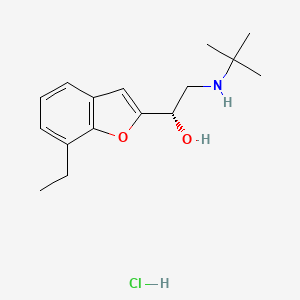
(3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-hydroxy-3-(P-tolyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one
Descripción general
Descripción
An impurity of Ezetimibe. Ezetimibe inhibits intestinal cholesterol absorption by preventing cholesterol uptake by the Niemann-Pick C1-like 1 (NPC1L30) protein, a cholesterol transporter located in the apical membrane of enterocytes.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
(3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-hydroxy-3-(P-tolyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one, also known as Ezetimibe, has been studied for its crystal structure. The compound crystallizes in the space group P2(1)2(1)2(1), with molecules forming an extended hydrogen-bond architecture, aiding in understanding its chemical interactions and stability (Brüning, Alig, & Schmidt, 2010).
Microbial Reduction and Synthesis
Research includes the microbial reduction of Ezetimibe using the whole cell catalyst Rhodococcus fascians MO22. This process facilitates the conversion of a ketone intermediate into Ezetimibe, optimizing the synthesis route (Kyslíková et al., 2010).
Fungal Biotransformation
Fungi like Beauvaria bassiana and Cunninghamella blakesleeana have been used to metabolize Ezetimibe, demonstrating their capacity to process halogenated compounds and drugs targeted by the UDP-Glucuronyl Transferase System. This biotransformation leads to the creation of various metabolites, showing potential for drug modification and waste processing (Pervaiz et al., 2014).
Synthesis of Derivatives and Biological Activity
The synthesis of novel phenyl pyrazoline derivatives from 4-(4-hydroxyphenyl)-3-chloro-1-{4-(5-(substituted phenyl)-1-phenyl-4,5-dihydro-pyrazol-3-yl)phenyl}azetidin-2-one and their antimicrobial activity has been researched. This opens avenues for developing new pharmaceutical compounds with potential medical applications (Shah & Patel, 2012).
Metabolic Pathways and Glucuronidation
Understanding the metabolic pathways, particularly the glucuronidation of Ezetimibe, has been a subject of study. Identifying the specific human liver and intestinal UDP-glucuronosyltransferase enzymes involved in this process is crucial for appreciating how the body processes and metabolizes the compound (Ghosal et al., 2004).
Cholesterol Absorption Inhibition
Studies on Ezetimibe have shown its effectiveness in inhibiting intestinal cholesterol absorption, thereby impacting plasma cholesterol levels. This property makes it significant in the context of treating hypercholesterolemia (van Heek, Compton, & Davis, 2001).
Propiedades
IUPAC Name |
(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-hydroxy-3-(4-methylphenyl)propyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO3/c1-16-2-4-17(5-3-16)23(29)15-14-22-24(18-6-12-21(28)13-7-18)27(25(22)30)20-10-8-19(26)9-11-20/h2-13,22-24,28-29H,14-15H2,1H3/t22-,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDWXJWBGUZASZ-TZRRMPRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Fluorophenyl)-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-N,2-diphenyl-6-(propan-2-yl)-3,7-dioxa-5-azatricyclo[4.1.0.0~2,4~]heptane-1-carboxamide](/img/structure/B601617.png)
![Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate}](/img/structure/B601621.png)
![Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate](/img/structure/B601623.png)








